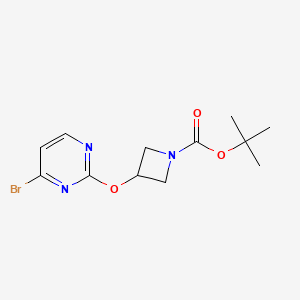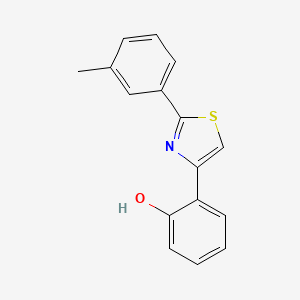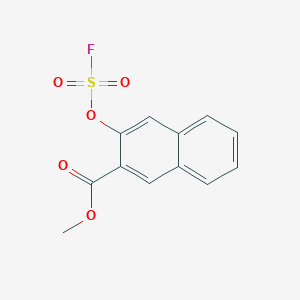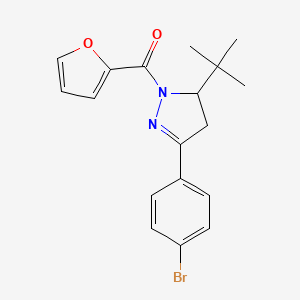
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it a valuable tool in various fields such as drug development and material science.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-bromopyrimidine with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is stirred at an elevated temperature to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and dimethyl sulfoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into new drugs often involves this compound due to its potential therapeutic properties.
Industry: In material science, the compound is used to develop new materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound-target complex .
The pathways involved in its mechanism of action depend on the specific application. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar structure but with a pyrazole ring instead of a pyrimidine ring.
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: This compound features a piperazine ring and is used in various research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile tool in scientific research.
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-14-5-4-9(13)15-10/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMIJOWOOTVSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2364428.png)



![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2364434.png)
![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)
![4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2364442.png)
![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)


![8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)
